molecular formula C19H16Cl2N6O3 B2935371 2,5-dichloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396751-46-4

2,5-dichloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2935371
CAS No.: 1396751-46-4
M. Wt: 447.28
InChI Key: XLFPSZYHPWFTSV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,5-dichlorophenyl moiety linked via an amide bond to a substituted tetrazole ring. The tetrazole core (a five-membered ring with four nitrogen atoms) is functionalized with a cyclopropylamino-2-oxoethyl group at position 4 and an oxo group at position 3. The dichloro substitution on the benzamide may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

2,5-dichloro-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N6O3/c20-11-1-8-16(21)15(9-11)18(29)23-13-4-6-14(7-5-13)27-19(30)26(24-25-27)10-17(28)22-12-2-3-12/h1,4-9,12H,2-3,10H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFPSZYHPWFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrazole ring, which is known for its diverse biological activities. Tetrazoles are often used as bioisosteres for carboxylic acids and exhibit unique interactions with biological targets due to their ability to form multiple hydrogen bonds. The presence of the cyclopropylamino group further enhances its pharmacological profile by potentially increasing lipophilicity and modifying receptor interactions.

Anticancer Properties

Recent studies have indicated that tetrazole derivatives possess significant anticancer activity. For instance, tetrazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines in vitro, suggesting it may serve as a lead compound for further development in oncology .

Antimicrobial Effects

The biological activity of tetrazoles extends to antimicrobial properties. Research has identified that certain tetrazole derivatives exhibit antibacterial and antifungal activities. The incorporation of the cyclopropylamino moiety may enhance these effects by improving the compound's ability to penetrate microbial membranes .

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The tetrazole ring can engage in hydrogen bonding with target proteins, facilitating binding to receptors involved in cancer proliferation and microbial resistance.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as kinases and proteases .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast and lung cancer cells ,
AntimicrobialEffective against bacterial strains ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes ,

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various tetrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors .

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 4,5-dihydro-1H-tetrazol-1-yl moiety is a partially saturated tetrazole derivative. Key reactions include:

  • Oxidation : Tetrazoles are prone to oxidation under strong oxidizing agents, potentially forming open-chain nitriles or imines. For example, nitric acid or peroxides could disrupt the tetrazole ring .

  • Alkylation : The tetrazole nitrogen may undergo alkylation with alkyl halides or epoxides, modifying the heterocyclic core .

  • Acid/Base Stability : Tetrazoles are stable under physiological pH but may decompose in strongly acidic or basic conditions, releasing ammonia or forming carboxylates .

Amide Bond Hydrolysis

The benzamide and cyclopropylamide groups are susceptible to hydrolysis:

  • Acidic Hydrolysis : Protonation of the amide carbonyl facilitates cleavage into carboxylic acid and amine derivatives. For example, HCl/heat could yield 2,5-dichlorobenzoic acid and a tetrazole-linked aniline .

  • Basic Hydrolysis : NaOH or other strong bases may cleave the amide bond, forming carboxylate salts and free amines .

Table 1: Hydrolysis Conditions and Products

ConditionReactantProduct 1Product 2
6M HCl, 100°C, 12hBenzamide moiety2,5-Dichlorobenzoic acidTetrazole-aniline derivative
2M NaOH, 80°C, 8hCyclopropylamideCyclopropylamineTetrazole-acetic acid derivative

Electrophilic Aromatic Substitution (EAS)

The 2,5-dichlorobenzamide aromatic ring directs EAS reactions:

  • Chlorine Substituents : Electron-withdrawing Cl groups meta-direct further substitutions. Nitration or sulfonation would occur at the meta position relative to existing Cl atoms .

  • Halogenation : Bromine or iodine may substitute hydrogen atoms under Lewis acid catalysis (e.g., FeBr₃) .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits unique stability but can undergo:

  • Ring-Opening : Under radical or acidic conditions (e.g., H₂SO₄), the cyclopropane may open to form alkenes or linear hydrocarbons .

  • Functionalization : Electrophilic addition (e.g., with Br₂) could yield dibrominated derivatives, though steric hindrance may limit reactivity .

Redox Reactions

  • Reduction : The tetrazole’s N–N bonds may reduce with LiAlH₄ or catalytic hydrogenation, forming amines or imines .

  • Oxidation : The amide carbonyl or tetrazole ring could oxidize to nitro or carboxyl groups under strong oxidizers like KMnO₄ .

Thermal Stability

The compound’s thermal decomposition profile (via TGA/DSC) would likely show:

  • Stage 1 (150–250°C) : Loss of cyclopropane or tetrazole ring decomposition.

  • Stage 2 (>300°C) : Benzamide fragmentation into chlorinated aromatics and CO₂ .

Key Research Findings

  • Synthetic Routes : Analogous tetrazole derivatives are synthesized via Claisen-Schmidt condensations and microwave-assisted cyclization .

  • Biological Activation : Tetrazoles in medicinal compounds often act as prodrugs, requiring enzymatic reduction (e.g., nitroreductases) .

  • Mutagenicity Risk : Nitroheterocycles like tetrazoles may exhibit mutagenicity if nitro groups form reactive intermediates .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Triazole Derivatives (Compounds [7–9] from )
  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones.
  • Key Differences: Heterocycle: Triazole (three nitrogen atoms) vs. tetrazole (four nitrogen atoms) in the target compound. Substituents: Sulfonylphenyl and 2,4-difluorophenyl groups vs. dichlorophenyl and cyclopropylamino-2-oxoethyl groups. Functional Groups: Thione (C=S) in triazoles vs. oxo (C=O) and amide in the tetrazole derivative.
  • Synthesis : Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas tetrazoles often require [2+3] cycloaddition of nitriles with azides .
  • Spectral Data :
    • IR spectra of triazoles show νC=S at 1247–1255 cm⁻¹, absent in tetrazoles, which instead exhibit νC=O (amide I) near 1660–1680 cm⁻¹ .
    • ¹H-NMR of the target compound would feature cyclopropyl protons (δ ~1.0–2.0 ppm) and tetrazole NH (δ ~8.0–10.0 ppm), distinct from triazole-thione signals .
Benzamide-Based Pesticides ()
  • Examples: Sulfentrazone: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide. Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Key Differences: Core Structure: Sulfentrazone contains a triazole ring, while the target compound features a tetrazole. Diflufenican lacks a heterocycle, relying on a pyridinecarboxamide scaffold. Substituents: Sulfentrazone has difluoromethyl and methanesulfonamide groups, whereas the target compound uses cyclopropylamino and dichlorophenyl groups.
  • Biological Relevance: Sulfentrazone acts as a herbicide via protoporphyrinogen oxidase inhibition, suggesting that the target compound’s tetrazole may offer alternative modes of action .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole [7–9] Sulfentrazone
LogP ~3.5–4.2 (estimated) ~2.8–3.5 (measured) ~2.1 (reported)
Solubility (mg/mL) Low (tetrazole hydrophobicity) Moderate (sulfonyl polarity) High (sulfonamide group)
Metabolic Stability High (tetrazole resistance) Moderate (thione susceptibility) Low (triazole oxidation)
  • Lipophilicity : The dichlorophenyl and cyclopropyl groups in the target compound increase LogP compared to sulfentrazone’s polar sulfonamide .
  • Stability : Tetrazoles are resistant to hydrolysis, whereas triazole-thiones may undergo tautomerization or oxidation .

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